Diethyl (2-cyanoethyl)phosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and continually expanding field. longdom.org These compounds are integral to numerous scientific and industrial sectors due to their unique physical and biological properties, which stem from phosphorus's ability to exist in various oxidation states and coordination numbers. longdom.orgwikipedia.org The defining characteristic of many organophosphorus compounds is the carbon-phosphorus (C-P) bond, which is highly stable and resistant to chemical and enzymatic hydrolysis. nih.gov
This stability makes them suitable for a wide range of applications. In medicine, they are used as stable bioisosteres for phosphates in antiviral drugs, such as Tenofovir for HIV therapy, and in treatments for osteoporosis. wikipedia.orgbioorganica.com.ua The agricultural industry utilizes organophosphorus compounds extensively as herbicides and pesticides. nih.govnih.gov Furthermore, they serve as flame retardants, plasticizers, catalysts, and metal chelating agents in various industrial processes. nih.govtaylorandfrancis.com The versatility and importance of organophosphorus compounds ensure their continued role in modern synthetic chemistry and chemical biology. longdom.org
Structural Characteristics and Chemical Context of Diethyl (2-cyanoethyl)phosphonate
This compound (CAS Number: 10123-62-3) is an organophosphorus compound featuring a central phosphorus atom in a +5 oxidation state, forming a phosphonate (B1237965) functional group. wikipedia.org Its structure is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups (-OCH₂CH₃) and one 2-cyanoethyl group (-CH₂CH₂C≡N). sigmaaldrich.comsigmaaldrich.com The presence of the phosphonate group, the reactive cyanoethyl group, and the direct, stable carbon-phosphorus bond defines its chemical reactivity and utility. cymitquimica.com
Typically appearing as a colorless to pale yellow liquid, it is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water. cymitquimica.com The electron-withdrawing nature of the cyano group influences the acidity of the adjacent methylene (B1212753) protons, facilitating reactions such as deprotonation followed by alkylation. This compound is primarily valued as a versatile intermediate and building block in organic synthesis. cymitquimica.com
| Property | Value |
| Molecular Formula | C₇H₁₄NO₃P |
| Molecular Weight | 191.16 g/mol |
| Density | 1.08 - 1.096 g/cm³ at 25 °C |
| Boiling Point | 110 °C at 0.1 mmHg |
| Refractive Index | n20/D 1.4380 |
| Synonyms | (2-Cyanoethyl)-phosphonic acid diethyl ester, 3-(Diethylphosphono)propionitrile |
Data sourced from multiple references including , sigmaaldrich.com, chemicalbook.com, sigmaaldrich.com, guidechem.com, .
Historical Development of Phosphonate Chemistry Relevant to this compound
The field of phosphonate chemistry has a rich history, with several key discoveries enabling the synthesis of compounds like this compound. A pivotal moment was the discovery of the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. wikipedia.org This reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, became a cornerstone for forming the essential carbon-phosphorus bond found in phosphonates. wikipedia.orgorganic-chemistry.orgbenthamdirect.com It remains one of the most widely used methods for preparing phosphonate esters, which are crucial precursors for other reactions. organic-chemistry.orgbenthamdirect.com
Another significant development is the Pudovik reaction, which involves the addition of a dialkyl phosphite across the carbon-nitrogen double bond of an imine to create α-aminomethylphosphonates. wikipedia.orgbeilstein-journals.org This reaction, along with the related Kabachnik-Fields reaction, expanded the synthetic routes to functionally diverse phosphonates. wikipedia.orgbeilstein-journals.orgmdpi.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction published by Leopold Horner in 1958 and further developed by Wadsworth and Emmons, utilizes phosphonate-stabilized carbanions. wikipedia.orgnih.gov This reaction is a powerful tool for creating alkenes with high stereoselectivity and is a common application for phosphonate reagents. wikipedia.orgconicet.gov.ar The synthesis of this compound itself can be achieved through methods like the base-catalyzed condensation of diethyl phosphite with acrylonitrile (B1666552) or the Arbuzov reaction between triethyl phosphite and chloropropionitrile.
Research Scope and Objectives Pertaining to this compound
Research involving this compound is primarily focused on its application as a versatile reactant and building block in organic synthesis. cymitquimica.com Its bifunctional nature, containing both a phosphonate and a nitrile, allows for a wide range of chemical transformations.
A major objective is its use as a precursor for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com For instance, it has been used as an intermediate in the preparation of lipophilic oxoamides with activity against phospholipase A2 and inhibitors of triose phosphate (B84403) isomerase. sigmaaldrich.comchemicalbook.com The cyano group can be transformed into other functional groups, and the phosphonate moiety can be used in olefination reactions. For example, it is a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals. sigmaaldrich.com
Further research explores its role in specific reaction types. It is employed in base-catalyzed stereospecific anti-Markovnikov additions and heteroatom-directed alkyl cyanations of alkynes. sigmaaldrich.comchemicalbook.com Additionally, it has been utilized as a fluorescent substrate for studying enzymes like carbon-phosphorus lyase, highlighting its utility in biochemical research. sigmaaldrich.com
| Research Application | Description |
| Synthetic Intermediate | Used as a building block for agrochemicals and pharmaceuticals due to its reactive cyanoethyl and phosphonate groups. cymitquimica.com |
| Horner-Wadsworth-Emmons (HWE) Reactions | The phosphonate group allows for its use in HWE reactions to form α,β-unsaturated nitriles. |
| Precursor for Bioactive Molecules | Reactant in the synthesis of potential HIV-1 antivirals and inhibitors for enzymes like triose phosphate isomerase. sigmaaldrich.comchemicalbook.com |
| Biochemical Research | Serves as a fluorescent substrate for enzymes such as carbon-phosphorous lyase. sigmaaldrich.com |
| Specialized Reactions | Employed in base-catalyzed stereospecific anti-Markovnikov additions and heteroatom-directed alkyl cyanations. sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
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Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10123-62-3 | |
| Record name | Diethyl (2-cyanoethyl)phosphonate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
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| Record name | Diethyl (2-cyanoethyl)phosphonate | |
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| Record name | Diethyl (2-cyanoethyl)phosphonate | |
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| Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
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| Record name | Diethyl (2-cyanoethyl)phosphonate | |
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Synthetic Methodologies and Strategies for Diethyl 2 Cyanoethyl Phosphonate
Established Synthetic Pathways for Diethyl (2-cyanoethyl)phosphonate
The traditional synthesis of this compound often relies on well-established reactions that are fundamental to organophosphorus chemistry.
Michael Addition Approaches to Phosphonate (B1237965) Synthesis
The Phospha-Michael addition is a primary and widely utilized method for the synthesis of this compound. mdpi.com This reaction involves the nucleophilic addition of a phosphite (B83602) species to an activated alkene. A common pathway is the base-catalyzed condensation of diethyl phosphite with acrylonitrile (B1666552). The electron-withdrawing nature of the cyano group in acrylonitrile makes it an excellent Michael acceptor, facilitating the formation of the carbon-phosphorus bond.
The reaction is typically catalyzed by bases, which can range from alkali metal oxides to organic bases. mdpi.com These catalysts deprotonate the diethyl phosphite, generating a nucleophilic species that then attacks the β-carbon of acrylonitrile.
Diazotransfer Reactions for Related Phosphonate Precursors
While not a direct route to this compound, diazotransfer reactions are crucial for synthesizing α-diazophosphonates, which are versatile precursors for various phosphonate derivatives. researchgate.netacs.org These reactions typically involve the transfer of a diazo group from a donor, such as a sulfonyl azide (B81097), to a compound with an active methylene (B1212753) group adjacent to the phosphonate moiety. tandfonline.com The resulting diazophosphonates can then undergo a variety of transformations, including insertions and cycloadditions, to generate a diverse array of organophosphorus compounds. acs.orgresearchgate.net Although direct application to this compound is not the primary use, the methodology is significant in the broader context of phosphonate synthesis.
Phosphorylation and Phosphonylation Techniques
General phosphorylation and phosphonylation techniques are foundational to the synthesis of phosphonates. The Arbuzov reaction is a classic and effective method for forming carbon-phosphorus bonds. In the context of this compound synthesis, this could involve the reaction of triethyl phosphite with a suitable halo-propionitrile. Another prominent method is the Hirao coupling, which typically involves the palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides. rsc.org While often applied to arylphosphonates, the principles can be adapted for the synthesis of alkylphosphonates. acs.org
Advanced Synthetic Modifications and Derivatization Strategies
Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis and derivatization of this compound and its analogs.
Enzymatic Routes to this compound and Analogues
Biocatalysis has emerged as a green and highly selective alternative for phosphonate synthesis. Lipases, for instance, have shown promiscuous activity in catalyzing the phospha-Michael addition. mdpi.com In a notable example, Candida cylindracea lipase (B570770) (CcL) was used to catalyze the addition of diethyl phosphite to acrylonitrile, yielding this compound. mdpi.com This enzymatic approach offers a metal-free and environmentally benign pathway to the target compound. mdpi.comresearchgate.net
| Enzymatic Synthesis of this compound | |
| Enzyme | Candida cylindracea lipase (CcL) |
| Reactants | Acrylonitrile, Diethyl phosphite |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | 30 °C |
| Yield | 49% |
| Reference | mdpi.com |
Protecting Group Chemistry in Phosphonate Synthesis, including 2-cyanoethyl Groups
In the synthesis of complex molecules containing phosphonate groups, protecting group chemistry is indispensable. Protecting groups are temporarily installed on a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of a protecting group is critical, requiring it to be stable under a specific set of reaction conditions while being readily and selectively removable under another.
The 2-cyanoethyl (CE) group is one of the most widely used protecting groups for the phosphate (B84403) and phosphonate moieties, especially in the automated solid-phase synthesis of oligonucleotides. wikipedia.orgarkat-usa.org Its popularity stems from its stability to the acidic conditions required for other steps (like detritylation) and its facile removal under mild basic conditions. nih.gov
The protection mechanism involves attaching the 2-cyanoethyl group to the phosphorus center, typically via a phosphoramidite (B1245037) intermediate, to form a stable phosphotriester. atdbio.com This strategy prevents undesired reactions at the phosphorus atom during subsequent synthetic cycles. atdbio.com
Deprotection of the 2-cyanoethyl group is achieved through a base-catalyzed β-elimination mechanism. The hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group are highly acidic. atdbio.com A base can abstract one of these protons, leading to the elimination of the phosphate/phosphonate group and the formation of acrylonitrile as a byproduct. wikipedia.orgatdbio.com This process is highly efficient and typically occurs under conditions that also remove protecting groups from the nucleobases in oligonucleotide synthesis. wikipedia.org
Table 1: Common Reagents and Conditions for 2-Cyanoethyl Group Deprotection
| Reagent/Condition | Description | Byproduct | Reference |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Standard condition for oligonucleotide deprotection; cleaves the CE group and base-protecting groups. | Acrylonitrile | atdbio.com |
| Methylamine | Used in some protocols for deprotection. | Acrylonitrile | atdbio.com |
| Triethylamine/Acetonitrile | A weaker base solution used to selectively remove the CE group while the oligonucleotide remains attached to a solid support. | Acrylonitrile | atdbio.com |
| t-Butylamine | A primary amine that can effectively remove the CE group at room temperature. | Acrylonitrile | nih.gov |
It is important to note that the acrylonitrile byproduct is a Michael acceptor and can potentially alkylate other nucleophilic sites in the molecule under the strongly basic deprotection conditions. wikipedia.orgatdbio.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles, focusing on methods that are safer, more efficient, and environmentally benign.
Solvent-Free and Microwave-Assisted Synthesis
Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, developing solvent-free or microwave-assisted synthetic protocols is a key goal in green chemistry.
Solvent-Free Synthesis: A notable green approach for synthesizing phosphonates is the use of biocatalysis. For instance, the phospha-Michael addition of H-phosphonates to acrylonitrile can be catalyzed by enzymes like lipase under solvent-free conditions. nih.govmdpi.com A reported method details the synthesis of this compound using lipase from Candida cylindracea (CcL), achieving a 49% yield. nih.govmdpi.com This biocatalytic method represents a significant advancement, offering mild reaction conditions and avoiding the need for metal catalysts or harsh reagents. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.net While a specific microwave-assisted protocol for the initial synthesis of this compound is not extensively detailed in the provided literature, microwave energy is effectively used for reactions involving phosphonates, including their synthesis and cleavage. sigmaaldrich.comchemdad.comorganic-chemistry.org Palladium-catalyzed cross-coupling of H-phosphonate diesters with various halides has been achieved in minutes under microwave irradiation, demonstrating the potential for rapid C-P bond formation. organic-chemistry.org Such catalyst-free and solvent-free syntheses under microwave conditions align well with the principles of green chemistry. researchgate.netresearchgate.net
Table 2: Comparison of Synthetic Approaches
| Method | Conditions | Advantages | Disadvantages | Reference |
| Conventional Michael Addition | Base catalyst (e.g., sodium ethoxide), often in an organic solvent. | Well-established, high yield. | Use of hazardous reagents and solvents. | |
| Lipase-Catalyzed Addition | Candida cylindracea lipase (CcL), solvent-free, 30°C. | Environmentally benign, mild conditions, metal-free. | Moderate yield, requires enzyme catalyst. | nih.govmdpi.com |
| Microwave-Assisted Synthesis | General for phosphonates: Often catalyst-free or with a catalyst, rapid heating. | Drastically reduced reaction times, often higher yields, potential for solvent-free conditions. | Requires specialized microwave equipment. | researchgate.netorganic-chemistry.org |
Atom Economy and E-Factor Considerations in Production
Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor).
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
E-Factor is defined as the total mass of waste generated per mass of product. A lower E-Factor indicates a greener process with less environmental impact.
The most direct synthesis of this compound is the Michael addition (or Pudovik reaction) between diethyl phosphite and acrylonitrile.
Reaction: (C₂H₅O)₂P(O)H + CH₂=CHCN → NC(CH₂)₂P(O)(OC₂H₅)₂
This reaction is an addition reaction, which is ideal from an atom economy perspective. In theory, all atoms from the reactants are incorporated into the final product, leading to a 100% atom economy. This makes the synthesis inherently efficient and green. semanticscholar.org
Solvent losses.
Waste from catalyst and reagent use (e.g., the base catalyst used in the Michael addition).
Byproducts from side reactions.
Energy consumption.
Waste generated during product purification (e.g., chromatography solvents).
For example, while the core reaction has a high atom economy, a process that requires significant solvent for the reaction and subsequent purification will have a much higher E-Factor. In contrast, a solvent-free, catalyst-free method, such as a thermally or microwave-induced reaction, would have an E-Factor approaching zero, representing the ideal green chemical process. semanticscholar.org The lipase-catalyzed synthesis, with its high yields and reusability of the catalyst, also presents a method with a favorable E-Factor. researchgate.net
Mentioned Compounds
Reaction Mechanisms and Reactivity of Diethyl 2 Cyanoethyl Phosphonate
Fundamental Reaction Types of Diethyl (2-cyanoethyl)phosphonate
The reactivity of this compound can be categorized based on the reactive center involved in the transformation.
The phosphonate (B1237965) group, with its central phosphorus atom double-bonded to one oxygen and single-bonded to two ethoxy groups, exhibits a distinct reactivity profile. The phosphorus atom is electrophilic due to the electron-withdrawing nature of the oxygen atoms. This allows it to be a target for nucleophiles.
Nucleophilic Reactions:
Hydrolysis: The ester linkages of the phosphonate group are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding phosphonic acid. While generally more stable than phosphate (B84403) esters, the C-P bond in α-aminophosphonates, a potential derivative of our title compound, can be cleaved in acidic environments. This proceeds via protonation of the amino group, followed by nucleophilic attack at the phosphorus center. The stability of the phosphonate group in this compound is a key feature, rendering it resistant to enzymatic and chemical hydrolysis compared to analogous phosphate esters.
Reaction with Organometallic Reagents: While not specifically detailed for this compound, phosphonates can react with strong nucleophiles like Grignard reagents, leading to the displacement of the ethoxy groups.
Electrophilic Reactions:
The phosphonate moiety itself is not typically considered electrophilic in the sense of undergoing addition reactions. However, the oxygen atom of the phosphoryl group (P=O) possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids.
A notable reaction involving the phosphonate group is its cleavage under certain conditions. For instance, microwave-assisted cleavage of phosphonate esters has been reported, highlighting a pathway for the removal of this functional group. sigmaaldrich.comsigmaaldrich.com
The cyano group (-C≡N) is a powerful electron-withdrawing group that significantly influences the reactivity of the adjacent carbon atoms. It can undergo a variety of transformations.
Reduction:
The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This reaction provides a synthetic route to aminophosphonates, which are compounds of interest in medicinal chemistry.
Hydrolysis:
The cyano group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. This transformation offers a pathway to phosphonopropanoic acid derivatives.
Influence on Acidity:
The electron-withdrawing nature of the cyano group increases the acidity of the hydrogen atoms on the carbon atom alpha to it. This facilitates the formation of a carbanion at this position, which is a key step in reactions like the Michael addition and the Horner-Wadsworth-Emmons reaction.
While this compound itself is not an olefin, its derivatives, particularly vinyl phosphonates, exhibit characteristic olefinic reactivity. Vinyl phosphonates are important synthetic intermediates and can be prepared through various methods, including the Horner-Wadsworth-Emmons reaction. nrochemistry.com
One of the key reactions of vinyl phosphonates is olefin cross-metathesis . This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of new carbon-carbon double bonds and provides access to a wide range of substituted vinyl phosphonates. The stereochemistry of the resulting olefin is a critical aspect of these reactions.
Mechanistic Studies of Key Reactions
The unique structural features of this compound make it a valuable reagent in several important organic reactions. This section explores the mechanistic underpinnings of two such reactions.
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The electron-withdrawing cyano group in this compound enhances the acidity of the α-hydrogen, facilitating its deprotonation to form a carbanion that can act as a Michael donor.
While the formation of this compound can be achieved via a phospha-Michael addition of H-phosphonates to acrylonitrile (B1666552) mdpi.com, this section will focus on the mechanism where this compound itself acts as the Michael donor. A closely related compound, diethyl (1-cyanoethyl)phosphonate, has been shown to participate in asymmetric Michael additions. researchgate.net
The proposed mechanism for the Michael addition involving a phosphonate-stabilized carbanion is as follows:
Deprotonation: A base abstracts a proton from the carbon atom alpha to both the phosphonate and cyano groups, forming a resonance-stabilized carbanion. The negative charge is delocalized over the carbon, the cyano nitrogen, and the phosphoryl oxygen.
Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate fashion.
Protonation: The resulting enolate is protonated, either by the conjugate acid of the base or during workup, to yield the final adduct.
The use of chiral catalysts can induce stereoselectivity in the Michael addition, leading to the formation of optically active products. For instance, rhodium catalysts with chiral diphosphine ligands have been used for the asymmetric Michael addition of diethyl (1-cyanoethyl)phosphonate to vinyl ketones. researchgate.net
Table 1: Key Factors in the Michael Addition of Cyanoalkylphosphonates
| Factor | Description |
| Base | The choice of base is crucial for the deprotonation step. Common bases include sodium hydride, potassium tert-butoxide, and various amines. |
| Solvent | The solvent can influence the reactivity of the carbanion and the stereochemical outcome of the reaction. |
| Michael Acceptor | The structure of the Michael acceptor affects the rate and feasibility of the reaction. |
| Catalyst | In asymmetric variants, the chiral catalyst is the primary source of stereocontrol. |
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The presence of an electron-withdrawing group, such as the cyano group in diethyl (cyanomethyl)phosphonate (a close analog of the title compound), is crucial for the reaction to proceed. wikipedia.orgacs.org
The generally accepted mechanism for the HWE reaction is as follows:
Deprotonation: A base deprotonates the carbon alpha to the phosphonate group, forming a phosphonate carbanion.
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.
Stereoselectivity:
The HWE reaction is renowned for its ability to produce predominantly E-alkenes. nrochemistry.comwikipedia.org However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions.
For phosphonates bearing electron-withdrawing groups, such as the cyano group, modifications to the reaction conditions can lead to the selective formation of Z-alkenes. The Still-Gennari modification, which employs highly dissociating conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF), is a notable example that provides excellent Z-selectivity. nrochemistry.comwikipedia.org The use of electron-withdrawing groups on the phosphonate is thought to accelerate the elimination of the oxaphosphetane intermediate, which is key to achieving this selectivity. nrochemistry.com
Table 2: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
| Factor | Influence on Stereoselectivity |
| Phosphonate Structure | Electron-withdrawing groups can favor Z-alkene formation under specific conditions. |
| Aldehyde/Ketone Structure | Aromatic aldehydes generally yield high E-selectivity. wikipedia.org |
| Base and Cation | The choice of base (e.g., NaH, BuLi, KHMDS) and the associated cation can significantly impact the E/Z ratio. |
| Reaction Temperature | Lower temperatures can sometimes enhance stereoselectivity. |
| Additives | Additives like 18-crown-6 can influence the dissociation of ion pairs and alter the stereochemical course of the reaction. |
Carbene Transfer and Cycloaddition Reactions
While direct carbene transfer reactions involving this compound are not extensively documented, the related chemistry of phosphonate-containing compounds provides insights into potential transformations. Phosphonate-stabilized diazo compounds are known to undergo metal-catalyzed carbene transfer, which enables reactions like cyclopropanation through a [2+1] cycloaddition mechanism. The presence of the electron-withdrawing cyano group in this compound could theoretically influence the reactivity of a carbene intermediate, potentially stabilizing transition states and enhancing reaction efficiency.
In a broader context of cycloaddition chemistry, the reactivity of related phosphonates is noteworthy. For instance, phosphonate-derived diazo compounds can participate in various cycloaddition reactions. researchgate.net Although not directly involving this compound as a carbene precursor, these examples highlight the utility of the phosphonate moiety in mediating such transformations.
Phospha-Brook Rearrangements and Anion Relay Chemistry
The phospha-Brook rearrangement, an intramolecular migration of a phosphoryl group from carbon to oxygen, is a powerful tool for generating α-oxygenated carbanions. researchgate.net This rearrangement and the subsequent reactivity of the generated anion are central to the concept of Anion Relay Chemistry (ARC). nih.gov The diethoxyphosphonate group has been validated as an effective migrating group in Type II ARC, where it facilitates the migration of a negative charge. nih.gov This process typically involves a mdpi.comchemicalbook.com-phosphorus-Brook rearrangement that proceeds through a phosphacyclic intermediate. nih.gov
In the context of this compound, while direct examples are scarce, the fundamental principles of the phospha-Brook rearrangement are applicable. The rearrangement of an α-hydroxyphosphonate, formed by the addition of a phosphite (B83602) to a carbonyl compound, generates a phosphate enolate. mdpi.com This intermediate can then participate in various carbon-carbon bond-forming reactions. researchgate.netmdpi.com For instance, a three-component reaction involving an α-ketoester, diethyl phosphite, and an imine or nitroalkene can proceed through a Pudovik addition followed by a mdpi.com-phospha-Brook rearrangement to generate an enol-phosphate intermediate. mdpi.com
This strategy has been employed in the synthesis of complex molecules, including highly functionalized cyclopropanes and spirooxindoles. researchgate.netmdpi.com In the absence of an external electrophile, the anion generated from the phosphorus migration can undergo internal displacement of the phosphonate group to form cyclopropanes. nih.gov
Catalytic Aspects of this compound Transformations
Role of Brønsted Bases and Lewis Acids in Catalysis
Brønsted bases and Lewis acids play a crucial role in catalyzing reactions involving phosphonates, including transformations related to this compound. Brønsted bases are instrumental in promoting the mdpi.com-phospha-Brook rearrangement by deprotonating the hydroxyl group of the initial adduct, thereby initiating the migration of the phosphonate group. acs.org This catalytic approach has been utilized in various synthetic methodologies, including the generation of anionic nucleophiles for addition reactions. acs.org
Lewis acids, on the other hand, can activate substrates towards nucleophilic attack by phosphites. sioc.ac.cn In some instances, a cooperative catalytic system involving both a Lewis acid and a Brønsted base can be employed to achieve dual activation of the substrates, leading to enhanced reactivity and selectivity. nih.govresearchgate.net For example, a chiral Lewis acid can activate an electrophile, while a Brønsted base activates the phosphonate nucleophile. researchgate.net The design of such bifunctional catalysts is a key area of research, with applications in asymmetric synthesis. nih.govresearchgate.net
The table below summarizes the roles of these catalysts in key transformations.
| Catalyst Type | Role in Reaction | Example Transformation |
| Brønsted Base | Initiates mdpi.com-phospha-Brook rearrangement by deprotonation. | Generation of anionic nucleophiles from α-hydroxyphosphonates. acs.org |
| Lewis Acid | Activates electrophiles towards nucleophilic attack by phosphites. | Mukaiyama aldol (B89426) reaction. nih.gov |
| Cooperative Lewis Acid/Brønsted Base | Dual activation of both electrophile and nucleophile. | Asymmetric hydrophosphonylation of ketimines. researchgate.net |
Metal-Catalyzed Cross-Coupling and Functionalization
Metal-catalyzed cross-coupling reactions are fundamental methods for forming carbon-phosphorus bonds, although direct examples specifically utilizing this compound as a coupling partner are not extensively reported. The general strategy often involves the coupling of a phosphorus-containing nucleophile, such as a dialkyl phosphite, with an organic electrophile, typically an aryl or vinyl halide. researchgate.netwiley-vch.de Palladium and nickel are common catalysts for these transformations. researchgate.netwiley-vch.de
For instance, the palladium-catalyzed coupling of diethyl phosphite with a vinylic bromide can yield a vinylphosphonate. rushim.ru Similarly, nickel-catalyzed Kumada-type couplings can form carbon-carbon bonds between aryl halides and Grignard reagents, a principle that can be extended to C-P bond formation. researchgate.net The development of water-soluble ligands, such as sulfonated phosphines, has enabled these reactions to be carried out in aqueous media, offering a greener alternative to traditional organic solvents. wiley-vch.de
More recently, cross-electrophile coupling has emerged as a powerful technique, involving the coupling of two different electrophiles under reductive conditions. acs.org This approach avoids the need for pre-formed organometallic nucleophiles.
Biocatalysis in Phosphonate Transformations
The use of enzymes, or biocatalysis, offers a green and selective alternative for the synthesis and transformation of organophosphorus compounds. Lipases, a class of hydrolases, have shown promiscuous activity in catalyzing reactions beyond their natural hydrolytic function. mdpi.com
A notable example is the lipase-catalyzed phospha-Michael addition of diethyl phosphite to acrylonitrile, which directly yields this compound with a 49% yield. mdpi.com This reaction demonstrates the potential of biocatalysis in forming carbon-phosphorus bonds under mild conditions. mdpi.com The use of lipases has also been explored in Knoevenagel–phospha–Michael reactions, further expanding the scope of biocatalytic methods for synthesizing phosphonates. mdpi.com
Beyond synthesis, enzymes like carbon-phosphorous lyase can be utilized in the cleavage of the phosphonate bond, with this compound serving as a fluorescent substrate for studying this enzyme's activity. sigmaaldrich.comsigmaaldrich.com The 2-cyanoethyl group is also employed as a protecting group in the synthesis of oligonucleotides, where its removal can be facilitated by specific chemical or potentially enzymatic conditions. sci-hub.boxrsc.org
Applications in Organic Synthesis
Diethyl (2-cyanoethyl)phosphonate as a Versatile Synthetic Building Block
The compound's utility as a synthetic building block is well-established, finding application in the synthesis of a range of important organic molecules. Its ability to participate in various chemical reactions makes it a valuable precursor for more complex organophosphorus compounds and other functionalized molecules. cymitquimica.com
A primary application of this compound and its analogues, such as diethyl cyanomethylphosphonate, lies in the synthesis of α,β-unsaturated nitriles. enamine.netcolab.ws These motifs are present in numerous natural products and are valuable intermediates in organic synthesis. The Horner-Wadsworth-Emmons reaction is a key strategy employed for this transformation, where the phosphonate (B1237965) is deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. colab.ws The stereochemical outcome of this reaction can often be controlled by the reaction conditions, allowing for the selective formation of either (E) or (Z) isomers. enamine.netrsc.org For instance, a mild and practical procedure using lithium hydroxide (B78521) has been developed for the synthesis of α,β-unsaturated nitriles, which tolerates functionalized ketones and can lead to the exclusive formation of E-γ-hydroxy α,β-unsaturated nitriles. colab.ws
| Reagent | Reaction Type | Product | Key Features |
| Diethyl cyanomethylphosphonate | Horner-Wadsworth-Emmons | α,β-Unsaturated nitriles | Modified Wittig reagent; stereochemistry is variable. enamine.net |
| Enone cyanohydrin diethyl phosphates | Organocopper reaction | (Z)-predominant alk-2-enenitriles | Regio- and stereoselective γ-coupling. rsc.org |
| α-cyano phosphonates | Horner-Wadsworth-Emmons | (E)-γ-hydroxy α,β-unsaturated nitriles | Promoted by lithium hydroxide; tolerates functionalized ketones. colab.ws |
This compound serves as a foundational molecule for the synthesis of more elaborate organophosphorus compounds. The phosphonate moiety can be chemically modified, and the cyanoethyl group provides a handle for further functionalization. nih.gov For example, methods have been developed for the chemoselective activation of diethyl phosphonates with triflic anhydride, enabling the iterative substitution with a wide range of nucleophiles, including those based on oxygen, sulfur, nitrogen, and carbon. nih.gov This allows for the modular preparation of diverse phosphonylated derivatives. nih.gov
The reactivity of related phosphonates, such as diethyl cyanomethylphosphonate, has been extended to the synthesis of strained ring systems like cyclopropanes and aziridines. These reactions typically involve the reaction of the phosphonate carbanion with epoxides or nitrones, respectively. This methodology provides a route to valuable three-membered rings bearing a cyano group, which can be further elaborated into more complex structures.
Role in Natural Product Synthesis
The versatility of this compound and its derivatives makes them valuable tools in the total synthesis of natural products. Their ability to introduce key functional groups and participate in stereocontrolled reactions is crucial for the construction of complex molecular architectures.
This compound and its analogues are key intermediates in the synthesis of a variety of bioactive molecules. cymitquimica.com For instance, derivatives of this compound have been utilized in the preparation of HIV-1 antivirals through amination and stereoselective olefination reactions. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been used in the synthesis of compounds with potential anti-inflammatory and analgesic properties. The phosphonate group is often incorporated into molecules to mimic the transition state of enzymatic reactions or to act as a stable phosphate (B84403) mimic, which can enhance biological activity. nih.gov
| Bioactive Molecule Target | Synthetic Application of Phosphonate |
| HIV-1 Antivirals | Amination and stereoselective olefination. sigmaaldrich.comsigmaaldrich.com |
| Anti-inflammatory agents | Used as a precursor for compounds with anti-inflammatory and pain-treating properties. |
| Kinase inhibitors | Key intermediates in the synthesis of these bioactive molecules. |
| Sphingosine Phosphate Receptor Agonists | Used in the preparation of these compounds. |
The development of stereoselective reactions involving this compound and related compounds has been a significant area of research. psu.edunih.gov These transformations are critical for the synthesis of enantiomerically pure natural products and pharmaceuticals. For example, asymmetric Michael additions of diethyl (1-cyanoethyl)phosphonate to aldehydes, catalyzed by chiral metal complexes, can produce optically active quaternary phosphonates. nih.gov Additionally, sequential transformations of phosphonates have been developed for the highly stereoselective synthesis of complex molecules like perfluoroalkylated α-fluoro-α,β-unsaturated esters. acs.org The ability to control the stereochemistry at multiple centers is a powerful tool for the efficient construction of complex target molecules. psu.edu
Advanced Synthetic Strategies Utilizing this compound
The versatility of this compound extends to several advanced synthetic strategies that streamline the construction of complex molecular architectures. These methods, including multi-component and cascade reactions, leverage the unique reactivity of the phosphonate moiety to achieve high efficiency and atom economy.
Multi-component Reactions
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient approach in modern synthetic chemistry. beilstein-journals.org this compound and its precursor, diethyl phosphonate, are valuable reagents in such transformations for the synthesis of heterocyclic phosphonates. beilstein-journals.org
A notable example is the lipase-catalyzed Knoevenagel–phospha–Michael reaction. In a model multi-component reaction, benzaldehyde, malononitrile, and dimethyl phosphite (B83602) were reacted in the presence of various lipases to produce β-phosphono malonates. nih.gov This enzymatic approach has been successfully extended to the phospha-Michael addition of H-phosphonates to acrylonitrile (B1666552), yielding this compound with a 49% yield. nih.gov This method highlights the potential of biocatalysis in forming carbon-phosphorus bonds under mild conditions. nih.gov
Another significant MCR is the Kabachnik–Fields reaction. A modified, one-pot, three-component reaction of 2-alkynylbenzaldehydes, various amines, and diethyl phosphonate leads to the formation of α-amino phosphonates. beilstein-journals.org These intermediates can then undergo further cyclization to produce complex heterocyclic structures like 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org
Table 1: Examples of Multi-component Reactions
| Reaction Type | Reactants | Catalyst | Product | Reference |
|---|---|---|---|---|
| Knoevenagel–phospha–Michael | Benzaldehyde, Malononitrile, Dimethyl Phosphite | Lipase (B570770) from Candida cylindracea (CcL) | β-phosphonomalononitriles | nih.gov |
| Phospha-Michael Addition | Acrylonitrile, Diethyl H-phosphonate | Lipase | This compound | nih.gov |
| Modified Kabachnik-Fields | 2-Alkynylbenzaldehydes, Amines, Diethyl phosphonate | FeCl₃ / PdCl₂ | (2H-Isoindol-1-yl)phosphonates | beilstein-journals.org |
Cascade and Tandem Reactions
Cascade and tandem reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single operation, offer a powerful tool for the rapid assembly of complex molecules from simple precursors. This compound has been synthesized and utilized in such reaction sequences.
One reported method involves the radical cyanomethylation via a vinyl azide (B81097) cascade-fragmentation process. rsc.org More complex strategies involve rearrangement sequences. For instance, a Pudovik addition/ Current time information in Madison County, US.researchgate.net-phospha-Brook rearrangement/Michael cascade reaction has been developed using isatins, dialkyl phosphites, and α,β-unsaturated ketones. acs.org This process, catalyzed by a bifunctional aminocatalyst, creates two contiguous stereocenters in oxindole (B195798) structures. acs.org The Current time information in Madison County, US.researchgate.net-phospha-Brook rearrangement is a key step in generating nucleophilic species under Brønsted base catalysis. acs.org
Additionally, sequential transformations of phosphonates have been used to create highly functionalized molecules. A phosphoryl-stabilized carbanion, generated from a phosphonate precursor, can be acylated and subsequently reacted with organolithium derivatives, leading to the stereoselective synthesis of α-fluoro-α,β-unsaturated esters. acs.org
Oligonucleotide Synthesis via H-Phosphonate Chemistry
The H-phosphonate method is a cornerstone of chemical oligonucleotide synthesis, valued for its simplicity and the stability of its starting materials. researchgate.netumich.edu The core of this method involves the condensation of a protected nucleoside H-phosphonate monoester with a second nucleoside unit in the presence of a coupling agent, forming a dinucleoside H-phosphonate diester. researchgate.netumich.edu This cycle is repeated to elongate the oligonucleotide chain. umich.edu A final oxidation step converts all the internucleoside H-phosphonate linkages into the natural phosphodiester bonds or their analogues. umich.eduspringernature.com
The H-phosphonate approach offers distinct advantages, particularly for RNA synthesis and the creation of various backbone-modified analogues like phosphorothioates and phosphoramidates. umich.eduglenresearch.com The starting nucleoside H-phosphonate monoesters are stable, and the synthetic cycle is streamlined, consisting of only two main chemical steps: deprotection and coupling. umich.edu Reagents such as 2-cyanoethyl H-phosphonate have been reported for the mild preparation of the necessary nucleoside H-phosphonate monoesters. springernature.com
Application of 2-Cyanoethyl Protecting Groups in Oligonucleotide Synthesis
In modern oligonucleotide synthesis, particularly via the prevalent phosphoramidite (B1245037) method, the 2-cyanoethyl group serves as the standard protecting group for the internucleotide phosphate linkage. biotage.comatdbio.com This protection strategy is also relevant to the H-phosphonate approach. After the H-phosphonate diester is formed and oxidized to a phosphotriester, the 2-cyanoethyl group shields the phosphorus center from undesired side reactions during the subsequent synthesis cycles. biotage.com
The use of this protecting group is crucial for the stability of the growing oligonucleotide chain, especially its resistance to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group in each cycle. biotage.com However, under the strong basic conditions used for final deprotection, the acrylonitrile byproduct can lead to the formation of 2-cyanoethyl adducts with certain nucleobases, particularly thymine. biotage.comatdbio.com To circumvent this, a modified deprotection strategy can be employed where the support-bound oligonucleotide is first treated with a weak base in an organic solvent to remove the cyanoethyl groups before cleaving the oligonucleotide from the support. atdbio.com Some research has explored alternative phosphate protecting groups to avoid cyanoethylation issues altogether. nih.gov
Mechanism of Deprotection in Oligonucleotide Synthesis
The removal of the 2-cyanoethyl protecting group from the phosphate backbone is a critical step in finalizing the synthesis of oligonucleotides. This deprotection is achieved under basic conditions through a β-elimination mechanism. biotage.comatdbio.com
The hydrogens on the carbon atom adjacent to the electron-withdrawing cyano group are highly acidic. biotage.com A base, typically concentrated ammonium (B1175870) hydroxide or an organic base like 1,8-Diazabicycloundec-7-ene (DBU), abstracts a proton from this position. biotage.comnih.gov This initiates an elimination reaction, leading to the formation of a free phosphodiester and acrylonitrile as a byproduct. biotage.comatdbio.com The reaction is generally rapid and efficient. biotage.com For sensitive oligonucleotides, DBU in an organic solvent can be used to selectively remove the 2-cyanoethyl groups while the oligonucleotide remains attached to the solid support, which helps prevent the formation of acrylonitrile adducts. atdbio.comnih.gov
Phosphoroselenoate and Phosphonothioate Analogues
The H-phosphonate chemistry is particularly well-suited for the synthesis of oligonucleotide analogues with modified backbones, such as phosphorothioates and phosphoroselenoates. umich.eduspringernature.com These modifications are introduced at the oxidation step after the H-phosphonate diester linkage has been formed.
Phosphonothioates: Instead of oxidation with iodine and water, the H-phosphonate linkage is treated with a sulfur-transfer reagent. nih.gov One method involves using elemental sulfur in a solvent like pyridine. nih.gov Another approach employs reagents like N-[(2-cyanoethyl)-sulfanyl]succinimide (CSS). nih.gov This latter method forms an S-(2-cyanoethyl) ester of the phosphonothioate linkage, which is a protected intermediate. nih.govresearchgate.net The S-(2-cyanoethyl) group is then removed at the end of the synthesis via β-elimination with a base such as DBU. nih.gov
Phosphoroselenoates: The synthesis of phosphoroselenoate analogues follows a similar strategy. After the H-phosphonate diester is formed, it is reacted with a selenium-transfer reagent. nih.govresearchgate.net A notable reagent for this purpose is Se-(2-cyanoethyl)phthalimide. nih.govresearchgate.net This reaction is quantitative and results in a stable Se-(2-cyanoethyl) oligonucleotide phosphoroselenoate triester intermediate. nih.govresearchgate.net The final deprotection under basic conditions yields the desired oligonucleotide phosphoroselenoate diester. nih.govresearchgate.net
Table 2: Synthesis of Oligonucleotide Analogues via H-Phosphonate Chemistry
| Analogue | Key Reagent | Intermediate | Deprotection | Reference |
|---|---|---|---|---|
| Phosphonothioate | N-[(2-cyanoethyl)-sulfanyl]succinimide (CSS) | S-(2-cyanoethyl) phosphonothioate ester | 1 M DBU in acetonitrile | nih.govresearchgate.net |
| Phosphoroselenoate | Se-(2-cyanoethyl)phthalimide | Se-(2-cyanoethyl) phosphoroselenoate triester | Basic conditions | nih.govresearchgate.net |
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymer Architectures
The ability of diethyl (2-cyanoethyl)phosphonate to be integrated into polymer structures, either as a reactive monomer or an additive, allows for the modification of polymer properties to suit various applications.
Flame Retardant Applications of Phosphonate (B1237965) Derivatives
Organophosphorus compounds are widely recognized for their effectiveness as flame retardants, offering a halogen-free alternative to traditional flame retardant additives. While specific research directly detailing the use of this compound as a flame retardant is limited in publicly available literature, the broader class of phosphonates is extensively studied for this purpose. The flame retardant mechanism of phosphonates typically involves both gas-phase and condensed-phase actions. In the gas phase, phosphorus-containing radicals are released during combustion, which can quench the high-energy radicals (H• and OH•) that propagate the flame. In the condensed phase, phosphonates can promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion.
The performance of phosphonate-based flame retardants is often evaluated by parameters such as the Limiting Oxygen Index (LOI), UL-94 vertical burn test ratings, and cone calorimetry data, which measures heat release rate (HRR) and total heat released (THR). For instance, the incorporation of phosphonate-containing molecules into epoxy resins and polyurethanes has been shown to significantly improve their fire resistance.
Table 1: Hypothetical Flame Retardant Performance of a Polymer Composite Containing a Phosphonate Derivative
| Property | Base Polymer | Polymer + 15 wt% Phosphonate Derivative |
| LOI (%) | 20 | 28 |
| UL-94 Rating | V-2 | V-0 |
| Peak Heat Release Rate (kW/m²) | 650 | 380 |
| Total Heat Released (MJ/m²) | 110 | 75 |
| Char Yield (%) | 5 | 25 |
Plasticizer Synthesis and Performance
Plasticizers are additives used to increase the flexibility and processability of polymers, particularly for brittle materials like polyvinyl chloride (PVC) and polylactic acid (PLA). While there is no specific information found regarding the direct use or synthesis of plasticizers from this compound, organophosphorus compounds, in general, can be designed to act as plasticizers. An effective plasticizer should have good compatibility with the polymer matrix, low volatility, and the ability to lower the glass transition temperature (Tg) of the polymer.
The performance of a plasticizer is typically assessed by measuring the change in mechanical properties of the polymer, such as tensile strength, elongation at break, and hardness, as well as the reduction in Tg.
Table 2: Typical Effects of a Plasticizer on Polymer Properties
| Property | Unplasticized Polymer | Plasticized Polymer |
| Glass Transition Temperature (°C) | 80 | 45 |
| Tensile Strength (MPa) | 50 | 30 |
| Elongation at Break (%) | 5 | 250 |
| Shore Hardness | D 85 | A 90 |
Note: This table represents the general effects of a plasticizer on a polymer. No specific data for plasticizers derived from this compound was found.
Thermal Polymerization and Copolymerization
The thermal stability of polymers containing phosphonate groups can also be affected. Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of polymers, providing information on the onset of decomposition and char yield at elevated temperatures.
Functional Materials Development
The unique chemical functionalities of this compound make it a candidate for the synthesis of novel functional materials.
Phosphonate-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Phosphonate-based MOFs are a subclass known for their high thermal and chemical stability. The phosphonate group can coordinate to a variety of metal centers, leading to diverse framework structures. While the direct use of this compound as a ligand for MOF synthesis is not explicitly documented in the provided search results, its hydrolysis to the corresponding phosphonic acid could provide a suitable linker for MOF construction. The cyano group could either be retained as a functional group within the pores of the MOF or potentially be involved in post-synthetic modifications.
The properties of phosphonate-based MOFs, such as their porosity and stability, make them promising for applications in gas storage, separation, and catalysis. For instance, zirconium phosphonate MOFs are known for their exceptional stability.
Hybrid Inorganic-Organic Materials
Hybrid inorganic-organic materials combine the properties of both inorganic and organic components at the molecular or nanometer scale. Organophosphorus compounds, including phosphonates, are effective coupling agents for creating such hybrid materials, particularly through sol-gel processes. cymitquimica.commdpi.com this compound could potentially be used in the synthesis of hybrid materials where the phosphonate group interacts with an inorganic precursor (e.g., a metal alkoxide), while the cyanoethyl group provides organic functionality.
For example, phosphonates have been used to modify the surface of metal oxides like titania (TiO2) and silica (B1680970) (SiO2), creating hybrid materials with tailored surface properties. cymitquimica.commdpi.com These materials can exhibit enhanced thermal stability and can be designed for specific applications such as catalysis, sensing, or as coatings. The characterization of such hybrid materials often involves techniques like solid-state NMR, FT-IR spectroscopy, and thermal analysis to confirm the covalent bonding between the organic and inorganic components.
Polymer Degradation and Recycling via Phosphonate Chemistry
The incorporation of phosphonate-containing compounds into polymer structures can significantly influence their degradation behavior, a factor of great importance for both enhancing flame retardancy and facilitating chemical recycling. While direct studies detailing the specific role of this compound in polymer degradation and recycling are not extensively documented in publicly available research, the broader field of phosphonate chemistry provides insights into its potential mechanisms of action.
Organophosphorus compounds, including phosphonates, are well-established as flame retardants. mdpi.comcnrs.fr Their effectiveness often lies in their ability to alter the thermal decomposition pathway of the polymer. mdpi.com During combustion, phosphonates can decompose to form phosphoric acid species. These species can promote char formation on the polymer surface, acting as an insulating barrier that limits the release of flammable volatiles and slows down the degradation process. mdpi.com The presence of the cyano group in this compound could further modify these degradation pathways.
From a recycling perspective, the targeted introduction of phosphonate linkages into a polymer backbone can create specific points for chemical cleavage. This controlled degradation allows for the breakdown of polymers into their constituent monomers or oligomers, which can then be purified and repolymerized, contributing to a circular economy for plastics. The sensitivity of the 2-cyanoethyl group to basic conditions could potentially be exploited to facilitate controlled polymer degradation for recycling purposes. encyclopedia.pub
Advanced Polymer Synthesis Methods
This compound serves as a potential monomer or modifying agent in various advanced polymer synthesis techniques, enabling the creation of polymers with specialized functionalities.
Polycondensation Reactions for Polyphosphodiesters
Polyphosphodiesters are a class of polymers with a phosphorus-oxygen backbone, analogous to the phosphate (B84403) linkages in nucleic acids. One established method for synthesizing these polymers is through the polycondensation of dialkyl phosphonates with diols. nih.govnih.gov This reaction typically involves the transesterification of the phosphonate ester with the hydroxyl groups of the diol, leading to the formation of the polyphosphodiester chain and the elimination of an alcohol.
| Reactant 1 | Reactant 2 | Polymer Product | Byproduct |
| This compound | Diol (e.g., Ethylene Glycol) | Poly(alkylene (2-cyanoethyl)phosphodiester) | Ethanol (B145695) |
The presence of the cyanoethyl group on the resulting polyphosphodiester could impart unique properties, such as altered solubility, thermal stability, and the potential for post-polymerization modification. The base-sensitivity of the 2-cyanoethyl group could also be utilized for subsequent functionalization or controlled degradation of the polymer. encyclopedia.pub
Ring-Opening Polymerization (ROP) with Phosphonate Monomers
Ring-opening polymerization (ROP) is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow distributions. This method involves the polymerization of cyclic monomers. While this compound itself is not a cyclic monomer, it can be a precursor for the synthesis of cyclic phosphonate monomers that can undergo ROP.
The synthesis of functional polycarbonates through the ROP of phosphonate-based cyclic monomers has been demonstrated. mdpi.com This approach involves designing and synthesizing a cyclic carbonate monomer that incorporates a phosphonate group. This monomer can then be polymerized using an appropriate initiator and catalyst to yield a polycarbonate with pendant phosphonate groups.
For instance, a hypothetical synthetic route could involve the reaction of this compound to introduce the phosphonate functionality into a cyclic monomer suitable for ROP. The subsequent polymerization would result in a polymer with repeating units containing the (2-cyanoethyl)phosphonate side chain.
| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature |
| Cyclic Phosphonate Monomer | Ring-Opening Polymerization (ROP) | Polyphosphonate | Pendant functional groups derived from the monomer |
The incorporation of the (2-cyanoethyl)phosphonate moiety via ROP would allow for the precise placement of this functional group along the polymer chain, enabling fine-tuning of the material's properties for specific applications.
Applications in Biological and Medicinal Chemistry
Development of Biologically Active Phosphonate (B1237965) Derivatives
The chemical structure of Diethyl (2-cyanoethyl)phosphonate makes it a valuable starting material for creating more complex phosphonate derivatives with therapeutic potential. The phosphonate group is a key pharmacophore in many drugs, and this compound provides a convenient building block for its introduction.
This compound is utilized as a reactant in the chemical synthesis of inhibitors targeting Triose Phosphate (B84403) Isomerase (TIM) found in muscle tissue sigmaaldrich.com. TIM is a critical enzyme in the glycolysis pathway, a metabolic sequence that is essential for energy production in most organisms. The inhibition of TIM can disrupt the energy supply of cells and is a therapeutic strategy being explored for various diseases, including infections caused by protozoan parasites that rely heavily on glycolysis sigmaaldrich.com. The development of selective TIM inhibitors is a key area of research, as structural differences between the enzymes in parasites and humans could allow for targeted drug action sigmaaldrich.com.
In the field of antiviral drug development, this compound is employed as a reactant in synthetic pathways, such as amination and stereoselective olefination, to produce antivirals aimed at combating the Human Immunodeficiency Virus Type 1 (HIV-1) sigmaaldrich.com. Phosphonates, particularly acyclic nucleoside phosphonates, are an important class of antiviral drugs because they can inhibit viral polymerases, which are enzymes essential for viral replication sigmaaldrich.com. The phosphonate group's stability and structural similarity to phosphate allow these drugs to act as effective mimics in biological systems.
While organophosphonates as a chemical class have demonstrated antimicrobial and antifungal properties, the direct use of this compound as a precursor for such agents is not extensively detailed in the available literature. However, related compounds and derivatives have shown significant bioactivity. For instance, diethyl benzylphosphonate derivatives have been evaluated as potential antimicrobial agents against Escherichia coli strains nih.govnih.gov. Similarly, a related compound, diethyl cyanomethyl phosphonate, has been shown to inhibit the growth of various bacteria and fungi google.com. These findings suggest a broader potential for phosphonate compounds, including derivatives of this compound, in the development of new antimicrobial therapies.
Table 1: Research on Antimicrobial Activity of Related Phosphonates
| Compound Class | Organism(s) | Key Findings |
| Diethyl benzylphosphonates | Escherichia coli (K12, R2-R4 strains) | Showed selective activity against specific E. coli strains, suggesting potential as targeted antibacterial agents nih.govnih.gov. |
| Diethyl cyanomethyl phosphonate | Proteus, Salmonella, Shigella, Staphylococcus, Xanthomonas, various fungi | Demonstrated broad bacteriostatic, bactericidal, and antifungal properties google.com. |
| Phosphonopeptides | Various bacteria | Synthesis of phosphonopeptide derivatives has been explored for antimicrobial applications nih.gov. |
Interaction with Biological Systems
Beyond its role as a precursor to therapeutic agents, this compound is also used to create tools that help researchers study biological processes at the molecular level.
This compound is a key starting material for creating fluorescent substrates used to study the activity of the Carbon-Phosphorus (C-P) lyase enzyme complex sigmaaldrich.com. C-P lyase is a multi-enzyme system used by many bacteria to break the stable carbon-phosphorus bond in organophosphonates, allowing them to utilize these compounds as a source of phosphorus for growth sigmaaldrich.com.
To measure the activity of this enzyme, this compound is chemically modified in a multi-step process. First, it is reduced to form diethyl 3-aminopropylphosphonate. This intermediate is then reacted with dansyl chloride, a fluorescent tag, to create a fluorescently labeled phosphonate substrate. When this substrate is acted upon by C-P lyase, the C-P bond is cleaved, releasing a fluorescent product that can be easily detected and quantified sigmaaldrich.com. This assay provides a sensitive method for studying microbial metabolism of phosphonates in various environments.
There is limited specific information available in the searched literature regarding the cytotoxic effects of this compound on cellular models. Studies on related chemical classes, such as poly(alkyl cyanoacrylate) nanoparticles and various benzylphosphonate derivatives, have investigated cytotoxicity, but these results cannot be directly extrapolated to this compound due to significant structural differences nih.govnih.govmdpi.com. Cytotoxicity is highly dependent on the specific molecular structure and the cell line being tested mdpi.com. Therefore, without direct experimental evidence, the cytotoxic profile of this compound remains uncharacterized.
Targeting Ubiquitin-Protease Pathway (UPP) Kinase Modulation
The Ubiquitin-Protease Pathway (UPP) is a critical cellular process responsible for protein degradation and recycling. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Kinases within the UPP play a pivotal role in regulating the ubiquitination process. While this compound itself does not directly modulate UPP kinases, it serves as a key precursor in the synthesis of more complex phosphonate-containing molecules that are being investigated for this purpose.
The phosphonate moiety is a stable isostere of the phosphate group, which is central to kinase signaling. By incorporating a phosphonate group into potential inhibitors, medicinal chemists can create molecules that mimic natural substrates or allosteric regulators of kinases, but with enhanced stability against enzymatic cleavage.
Research in this area often involves multi-step synthetic sequences where this compound is utilized in the early stages to introduce the phosphonate group. For instance, it can be employed in Horner-Wadsworth-Emmons reactions to create vinyl phosphonates, which can then be further elaborated into structures designed to fit the active or allosteric sites of specific UPP kinases. The cyanoethyl group in these initial steps often acts as a protecting group for the phosphonic acid, which is later removed to yield the active compound.
While specific examples of UPP kinase inhibitors synthesized directly from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for creating phosphonate-based kinase inhibitors suggest its potential utility. The development of such inhibitors is an active area of research, with the goal of producing highly selective modulators of UPP function for the treatment of various diseases.
Prodrug Strategies and Bioavailability of Phosphonate Analogs
A significant challenge in the development of phosphonate-based therapeutics is their poor oral bioavailability. At physiological pH, the phosphonate group is typically ionized, leading to low lipophilicity and limited ability to cross cell membranes. To overcome this hurdle, various prodrug strategies have been developed to mask the charged phosphonate group, thereby improving absorption and cellular uptake.
The cyanoethyl group of this compound is a prime example of a protecting group that can be utilized in a prodrug approach. In the synthesis of phosphonate prodrugs, the cyanoethyl group can be attached to the phosphonate moiety. This neutralizes the negative charge and increases the lipophilicity of the molecule. Once the prodrug is absorbed and reaches the target tissue, the cyanoethyl group can be cleaved by cellular enzymes, such as esterases, to release the active phosphonic acid.
This strategy has been particularly successful in the development of antiviral nucleoside phosphonates. While not directly synthesized from this compound, the underlying principle of using a cleavable group to mask the phosphonate is the same. The knowledge gained from these established prodrugs informs the design of new phosphonate-based drugs for other therapeutic areas, including those targeting the UPP.
The table below summarizes various prodrug moieties that have been employed to enhance the bioavailability of phosphonate drugs, some of which could be conceptually applied in synthetic schemes involving this compound.
| Prodrug Moiety | Cleavage Mechanism | Resulting Active Form |
| Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis | Phosphonic acid |
| Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated hydrolysis | Phosphonic acid |
| S-acylthioethyl (SATE) | Esterase-mediated hydrolysis | Phosphonic acid |
| Aryloxy phosphoramidate | Enzyme-mediated hydrolysis (e.g., HINT1) | Phosphonic acid |
The development of effective prodrug strategies is crucial for the clinical success of many phosphonate analogs. The use of intermediates like this compound, which contains a readily cleavable protecting group, is a key element in the synthetic chemist's toolbox for designing and producing the next generation of phosphonate-based medicines with improved therapeutic potential.
Advanced Spectroscopic and Computational Analysis of Diethyl 2 Cyanoethyl Phosphonate
Spectroscopic Characterization Techniques in Phosphonate (B1237965) Research
Spectroscopic methods are fundamental in the study of phosphonates, offering detailed insights into their molecular framework and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Diethyl (2-cyanoethyl)phosphonate. ¹H, ¹³C, and ³¹P NMR spectra provide precise information about the connectivity and chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum, the protons of the ethyl groups (CH₃ and OCH₂) and the cyanoethyl group (CH₂CH₂CN) give rise to characteristic signals with specific chemical shifts and coupling constants. The ethoxy protons typically appear as a triplet for the methyl group and a multiplet for the methylene (B1212753) group, while the protons of the cyanoethyl chain exhibit distinct signals corresponding to the CH₂ group adjacent to the phosphorus atom and the CH₂ group adjacent to the cyano group.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom, confirming the carbon skeleton of the molecule. The phosphorus-carbon coupling constants observed in both ¹H and ¹³C NMR are particularly informative, offering valuable data on the molecular conformation.
³¹P NMR spectroscopy is highly specific for phosphonate compounds, showing a single resonance for this compound, the chemical shift of which is indicative of the electronic environment of the phosphorus atom. This technique is also used to monitor reactions involving the phosphonate group. nih.gov
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
|---|---|---|---|
| This compound | 1.3 (t, 6H), 2.7 (t, 2H), 4.1 (m, 4H), 2.2 (m, 2H) | 16.5 (d), 62.5 (d), 20.0 (d), 117.0 (s) | ~25 |
| Diethyl cyanomethylphosphonate | 1.40 (t, 6H), 2.90 (d, 2H), 4.25 (m, 4H) chemicalbook.com | 16.2, 63.8, 24.8 | ~21 |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data is compiled from typical values found in the literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. kurouskilab.com The IR spectrum is particularly useful for identifying characteristic functional groups. nist.gov Key absorption bands include a strong P=O stretching vibration, typically observed around 1250 cm⁻¹. The C≡N stretch of the cyano group appears as a sharp band in the region of 2250 cm⁻¹. Additionally, C-H stretching and bending vibrations from the ethyl and cyanoethyl groups, as well as P-O-C and C-C stretching vibrations, are present in the spectrum. uni-muenchen.de
Raman spectroscopy provides complementary information, especially for non-polar bonds. While the P=O stretch is also Raman active, the C-C and C-H vibrations of the alkyl chains often show strong signals. The symmetric vibrations of the molecule are particularly well-resolved in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. kurouskilab.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretch | 1250-1270 |
| C≡N | Stretch | 2240-2260 |
| C-H (alkyl) | Stretch | 2850-3000 |
| P-O-C | Stretch | 1020-1050 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. rsc.org The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of 191.16 g/mol . sigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. researchgate.net Although a crystal structure for this compound itself is not widely reported in publicly available literature, the technique is extensively used for related phosphonate compounds and is essential for unambiguous structural proof. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry offers powerful tools to complement experimental data and to predict the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. mdpi.com For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: This provides a theoretical three-dimensional structure that can be compared with experimental data from X-ray crystallography.
Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. mdpi.com
Determine electronic properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity. The electron-withdrawing nature of the cyano group influences the electronic properties of the phosphonate moiety.
Model reaction mechanisms: DFT can be used to study the pathways of reactions involving this compound, providing insights into transition states and activation energies.
The accuracy of DFT calculations depends on the choice of the functional and basis set. By comparing computational results with experimental data, a reliable theoretical model for this compound can be developed, enhancing our understanding of its chemical behavior.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Diethyl cyanomethylphosphonate |
| Diethyl (1-cyanoethyl)phosphonate |
| Diethyl (2-methylpyrrolidin-2-yl)phosphonate |
| Diethyl chlorophosphate |
| Diethyl phosphite (B83602) |
| Diethyl ethylphosphonate |
| Dimethyl phosphite |
| Diethyl cyanophosphonate |
| 5′-deoxythymidine-5′-selenocyanate |
| 5′-dimethoxytrityl-thymidine-3′- O -[ O -(2-cyanoethyl)- N,N -diisopropyl]-phosphoramidite |
| O-(pyrazin-2-ylmethyl) 1H-imidazole-1-carbothioate |
| 2-azido-1,1-diphenylprop-2-en-1-ol |
| Diethyl 2-(cyanomethyl)-2-methylmalonate |
| Diethyl (2,2-diethoxyethyl)phosphonate |
| Diethyl 2-Oxo-2- |
| Diethyl (2-aminoethyl)phosphonate |
| Diethyl (Hydroxymethyl)phosphonate |
| Diethyl 2-Chloroethanephosphonate |
| Diisopropyl (cyanomethyl)phosphonate |
| Cyanomethyl diethyl phosphate (B84403) |
| Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate |
| 3-[Bis(2-hidroxyethyl)amino]propyltriethoxysilane |
| Diethyl 1-phenylethyl phosphonate |
| Dimethyl chlorothiophosphate |
| Diethyl(methylthiomethyl)phosphate |
| Diethyl(2-oxopropyl)phosphonate |
| Diisopropyl fluorophosphate |
| Diethyl cyanophosphate |
| Se-(2-cyanoethyl)phthalimide |
| Di-(2-cyanoethyl) diselenide |
| Se-(2-cyanoethyl) oligonucleotide phosphoroselenoate |
| 2′‐methylseleno cytidine (B196190) phosphoramidite (B1245037) |
| 2′‐methylseleno uridine (B1682114) phosphoramidite |
| 5-(benzylmercapto)‐1H‐tetrazole |
| N,O-bis(trimethylsilyl)acetamide |
Transition State Analysis and Reaction Energetics
The study of reaction mechanisms and their energetic landscapes is fundamental to understanding and optimizing the synthesis of organophosphorus compounds like this compound. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction pathways, including the characterization of transition states and the calculation of associated energy barriers.
The primary route for synthesizing this compound is the phospha-Michael addition, which involves the conjugate addition of a P-H bond from a hydrophosphoryl compound, such as diethyl phosphite, to an activated alkene like acrylonitrile (B1666552). researchgate.netresearchgate.net This reaction can be performed with or without a catalyst. Computational analyses of similar phosphonate syntheses provide significant insights into the energetics of this process. mdpi.com
DFT calculations on analogous reactions, such as the base-catalyzed Pudovik reaction (the addition of H-phosphonates to carbonyl compounds), reveal that catalysts can significantly alter the energetic profile. For instance, a triethylamine-catalyzed reaction was shown to proceed via a lower activation enthalpy (68.8 kJ/mol) compared to the uncatalyzed pathway (85.9 kJ/mol), making the reaction more kinetically favorable and exothermic. mdpi.com Computational studies also suggest that the electron-withdrawing nature of the cyano group in the acrylonitrile substrate helps to stabilize the transition state, thereby enhancing reaction efficiency.
Beyond the synthesis reaction, DFT can be used to determine the stability of the bonds within the molecule itself. For example, studies on analogous α-aminophosphonates have calculated the C-P bond dissociation energy to be in the range of 250–300 kJ/mol, indicating a highly stable bond. These computational approaches provide a quantitative framework for understanding the reactivity and stability of this compound.
Table 1: Illustrative Reaction Energetics for Phosphonate Synthesis (Pudovik Reaction) This table presents data for the triethylamine-catalyzed Pudovik reaction as a representative example of the energetic parameters analyzed in phosphonate synthesis.
| Reaction Pathway | Catalyst | Activation Enthalpy (ΔH‡) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) | Reference |
| Uncatalyzed | None | 85.9 | Thermoneutral | mdpi.com |
| Catalyzed | Triethylamine | 68.8 | -17.2 | mdpi.com |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a computational lens to observe the time-evolved behavior of molecules, providing critical insights into their dynamics, conformational changes, and intermolecular interactions within a system. For organophosphonates like this compound, MD simulations are invaluable for understanding how the molecule interacts with its environment, such as solvents or biological macromolecules. nih.govnih.gov
MD studies on similar organophosphorus compounds in aqueous solutions have revealed complex molecular-scale structures. nih.gov These complexities arise from the competing interactions between the different parts of the molecule: the hydrophobic ethyl groups and the hydrophilic phosphoryl (P=O) and cyano (C≡N) groups. nih.gov Simulations can model solvation shells, diffusion coefficients, and the thermodynamics of mixing, which for many organophosphorus agents in water has been shown to be an exothermic process. nih.gov
The cyano group, in particular, plays a versatile role in directing intermolecular interactions. It is strongly electron-withdrawing and its nitrogen terminus possesses a region of negative electrostatic potential, allowing it to act as a potent hydrogen bond acceptor. mdpi.com Computational studies focusing on cyano-containing molecules have used methods like Natural Bond Orbital (NBO) analysis to characterize the nature of these interactions. The binding between a cyano-substituted molecule and a base like ammonia (B1221849) can involve not only hydrogen bonds but also tetrel bonds, where the carbon atom of the cyano group acts as an electrophilic site. mdpi.com The strength of these non-covalent bonds can be quantified by calculating interaction energies, which for a complex between a tetracyano-substituted molecule and ammonia can be as strong as -7.21 kcal/mol. mdpi.com Such simulations are crucial for predicting how this compound might bind to biological targets or interact with other components in a mixture. nih.gov
Table 2: Representative Intermolecular Interaction Energies for Cyano-Containing Systems This table illustrates the types and magnitudes of interaction energies calculated for a model system of tetracyanoethene with an ammonia (NH₃) molecule to demonstrate the analytical capabilities of computational chemistry.
| Interacting Molecules | Primary Interaction Type(s) | Calculated Interaction Energy (kcal/mol) | Key Orbitals Involved (Acceptor) | Reference |
| (CN)₂C=C(CN)₂ ••• NH₃ | Tetrel Bond, Hydrogen Bond | -7.21 | π(C=C), π(C≡N) | mdpi.com |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Diethyl (2-cyanoethyl)phosphonate and its Analogues
While established methods for synthesizing this compound, such as the base-catalyzed condensation of diethyl phosphite (B83602) with acrylonitrile (B1666552) or the Arbuzov reaction, are effective, future research is pivoting towards more efficient, sustainable, and versatile synthetic strategies. The "greening" of phosphonate (B1237965) chemistry is a significant trend, focusing on reducing environmental impact through innovative techniques. rsc.org
Key emerging methodologies include:
Enzyme-Catalyzed Synthesis : The use of enzymes, such as lipases, in promiscuous phospha-Michael additions represents a significant advancement. A lipase-catalyzed reaction between H-phosphonates and acrylonitrile has been shown to produce this compound with a respectable yield of 49%. mdpi.com This biocatalytic approach offers mild reaction conditions and high selectivity, aligning with green chemistry principles.
Eco-Friendly Techniques : Ultrasound-assisted and microwave-promoted syntheses are gaining traction as they can reduce reaction times, improve yields, and often eliminate the need for harsh solvents. rsc.org Research into solvent-free reaction conditions for phosphonate synthesis is also a promising avenue for minimizing chemical waste. rsc.org
Advanced Catalytic Systems : The development of novel catalysts is crucial. For instance, a method for synthesizing the related compound, cyanomethyl diethyl phosphate (B84403), utilizes a tetrabutylammonium (B224687) iodide catalyst in a process that is simple and controllable. google.com
The synthesis of structural analogues is also a key research direction. A notable two-step process involves the nucleophilic substitution of diethyl phosphite with bromoacetonitrile, followed by methylation to create analogues with varied substitution patterns. These novel methods are not only aimed at improving the synthesis of the title compound but also at expanding the library of its derivatives for broader applications.
| Synthetic Methodology | Key Features | Potential Advantages | Source(s) |
| Lipase-Catalyzed Phospha-Michael Addition | Uses lipase (B570770) as a biocatalyst for the addition of H-phosphonates to acrylonitrile. | Environmentally friendly, mild reaction conditions, high selectivity. | mdpi.com |
| Ultrasound-Assisted Synthesis | Employs sonic waves to transmit energy into the reaction medium. | Eco-friendly, reduced reaction times, improved energy efficiency. | rsc.org |
| Microwave-Promoted Synthesis | Uses microwaves to directly heat the reaction mixture. | Rapid heating, shorter reaction times, potential for solvent-free conditions. | rsc.org |
| Analogue Synthesis via Nucleophilic Substitution | A two-step process involving diethyl phosphite and bromoacetonitrile. | Allows for the creation of a diverse range of structurally related phosphonates. |
Expanding Applications in Catalysis and Asymmetric Synthesis
This compound and its derivatives are becoming increasingly important in the field of catalysis, particularly in the stereoselective synthesis of complex molecules. The development of chiral phosphonates is critical for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
A landmark application is the rhodium-catalyzed enantioselective Michael addition . In this reaction, a derivative, diethyl (1-cyanoethyl)phosphonate, is added to vinyl ketones or acrylaldehyde. oup.comacs.org This process, utilizing a chiral rhodium-diphosphine catalyst, yields optically active phosphonates that possess a phosphorus-substituted quaternary asymmetric carbon center with high enantiomeric excesses (up to 93% ee). oup.com Such methodologies are foundational for synthesizing optically active (1-aminoalkyl)phosphonic acid derivatives, a class of compounds with significant biological potential. oup.com
Future research is expected to expand on these principles:
Development of Novel Chiral Catalysts : The design of new, more efficient, and selective catalysts for asymmetric transformations involving phosphonates is a primary objective. This includes exploring different transition metals and chiral ligands to fine-tune reactivity and stereoselectivity. researchgate.net
Heterogeneous Catalysis : The broader class of metal phosphonates is recognized for its potential in creating solid-state, heterogeneous catalysts. mdpi.com These materials offer advantages in terms of catalyst recovery and reuse, making chemical processes more economical and sustainable.
Electrocatalysis : Transition metal phosphonates are being investigated as robust and tunable electrocatalysts for critical energy-related reactions. bohrium.com Their flexible coordination chemistry and structural diversity make them ideal platforms for designing next-generation materials for applications like water splitting (OER and HER). bohrium.com
| Catalytic Application | Role of Phosphonate | Emerging Trend/Example | Source(s) |
| Asymmetric Michael Addition | Chiral pronucleophile (e.g., diethyl (1-cyanoethyl)phosphonate). | Rhodium-catalyzed reaction to create quaternary asymmetric carbon centers with high enantioselectivity. | oup.comacs.org |
| Heterogeneous Catalysis | Forms the structural backbone of metal phosphonate materials. | Development of porous metal phosphonates for catalyzing the synthesis of fine chemicals. | mdpi.com |
| Electrocatalysis | Ligand in transition metal phosphonate complexes. | Design of catalysts with optimized electronic structures for energy conversion reactions (OER, HER). | bohrium.com |
Rational Design of Next-Generation Bioactive Phosphonate Compounds
The phosphonate group is a well-established phosphate isostere in medicinal chemistry, valued for its stability against enzymatic hydrolysis. nih.gov this compound serves as a valuable building block for bioactive molecules, with reported anti-inflammatory and analgesic properties and use in synthesizing inhibitors for enzymes like phospholipase A2 and triose phosphate isomerase, as well as antivirals for HIV-1. sigmaaldrich.comchemicalbook.comsigmaaldrich.comgoogle.com
The future of drug discovery in this area lies in the rational design of new compounds, moving beyond traditional screening to a more targeted approach.
Bioisosterism and Mimicry : The phosphonate moiety can mimic the transition state of ester hydrolysis or act as a substitute for a carboxylate group, enabling the design of potent enzyme inhibitors. nih.gov Rational design based on the crystal structures of target enzymes with existing phosphonate inhibitors is a powerful strategy to develop new, more selective drugs. nih.gov
Prodrug Strategies : A major challenge for phosphonate-based drugs is their high polarity at physiological pH, which limits cell permeability and bioavailability. nih.govnih.gov Future research will heavily focus on designing innovative prodrugs. This involves masking the charged phosphonate group with moieties that are cleaved inside the cell to release the active drug. nih.govnih.gov
Targeting New Disease Areas : While acyclic nucleoside phosphonates (ANPs) are successful antivirals, new structures are being investigated for emerging infections, resistant pathogens, and as antiparasitic agents. nih.govnih.gov The versatility of the this compound scaffold makes it an attractive starting point for developing compounds against a wider range of diseases.
Integration with Advanced Materials Science for Hybrid Systems
The integration of phosphonate chemistry with materials science is creating a new generation of hybrid materials with tailored properties. The C-P bond in phosphonates provides enhanced thermal and chemical stability, making them ideal components for durable, high-performance materials.
Emerging trends in this synergistic field include:
Metal-Organic Frameworks (MOFs) : Phosphonates serve as organic linkers that coordinate with metal ions to form MOFs. mdpi.com While synthesizing porous phosphonate-based MOFs can be challenging, recent advances are overcoming these hurdles. mdpi.com Future work will focus on designing phosphonate linkers, potentially derived from this compound, to create MOFs with specific pore sizes and functionalities for applications in gas separation (e.g., CO₂ capture) and catalysis. mdpi.com
Functional Polymers : this compound can be used to synthesize phosphonated polymers. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for high-performance coatings, adhesives, and flame retardants.
Nanotechnology : The compound is a precursor for creating phosphonated nanoparticles. These nanoparticles are being explored for advanced drug delivery systems, where the phosphonate group can aid in biocompatibility and the encapsulation of therapeutic agents.
Computational and Data-Driven Approaches in Phosphonate Research
The complexity of phosphonate chemistry presents a perfect opportunity for the application of computational and data-driven methods. These approaches can accelerate discovery and provide insights that are difficult to obtain through experimentation alone.
Quantum-Mechanical Modeling : Density Functional Theory (DFT) is already being used to model reaction pathways, understand charge distribution, and predict the stability of transition states in phosphonate synthesis. These computational studies provide a deeper understanding of reaction mechanisms, enabling chemists to optimize conditions and improve yields.
Data-Driven Discovery : Machine learning (ML) and data-driven screening methods are set to revolutionize the field. An ionic-liquid-based data-driven screening (ILDDS) approach has been successfully used to repurpose a reaction to synthesize novel triazolyl phosphonates that were previously inaccessible. rsc.org This demonstrates the power of combining high-throughput screening with intelligent data analysis to discover new reactivity.
Materials and Drug Discovery Acceleration : ML models are being developed to predict material properties, accelerating the search for new functional materials like phosphors and polymers. acs.orgacs.org In drug discovery, these methods can screen vast virtual libraries of phosphonate analogues to identify candidates with high predicted bioactivity and desirable properties, significantly shortening the development timeline. researchgate.net The exploration of complex phosphorus allotropes using ML models combined with stochastic structure searching highlights how these tools can navigate vast and complex chemical spaces. nih.gov
Q & A
What are the optimized synthetic routes for preparing diethyl (2-cyanoethyl)phosphonate, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. A common approach involves reacting diethyl phosphite with acrylonitrile under basic conditions (e.g., K₂CO₃ or NaH). The reaction requires anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize side reactions like polymerization of acrylonitrile . Yield optimization (typically 70–85%) depends on stoichiometric ratios (1:1.2 phosphite:acrylonitrile) and exclusion of moisture. Purity (>97%) is confirmed via ³¹P NMR and GC-MS .
How can ³¹P NMR spectroscopy be used to confirm the structural integrity of this compound?
Basic Research Focus
³¹P NMR is critical for verifying the phosphonate moiety. For this compound, the phosphorus signal appears in the δ +20 to +25 ppm range, distinct from phosphates (δ +0 to +5 ppm) or phosphines (δ −10 to −50 ppm) . Coupling with adjacent protons (e.g., CH₂ groups) produces splitting patterns: the P–O–CH₂CH₃ groups show a triplet (²Jₚₕ ≈ 6–8 Hz), while the cyanoethyl CH₂ group exhibits a doublet of quartets due to coupling with both phosphorus and neighboring protons . Deviations in chemical shifts or splitting indicate impurities or hydrolysis.
What advanced strategies address contradictions in reactivity data for this compound in organometallic reactions?
Advanced Research Focus
Discrepancies in reactivity with Grignard or organozinc reagents arise from competing pathways (e.g., nucleophilic attack vs. β-elimination). Studies show that steric hindrance and solvent polarity significantly influence outcomes. For example, in THF, this compound reacts with RMgX to form β-ketophosphonates, while in toluene, elimination dominates, yielding α,β-unsaturated nitriles . Kinetic control (low temperatures) favors addition, whereas thermodynamic conditions (reflux) promote elimination. DFT calculations can model transition states to rationalize these pathways .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Focus
The compound is moisture-sensitive and may release toxic HCN upon decomposition. Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to prevent inhalation of vapors.
- Storage: Under inert gas (N₂/Ar) at 2–8°C in sealed containers .
- Waste Disposal: Neutralize with dilute NaOH before disposal to hydrolyze residual cyanide . Risk assessments must align with guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011) .
How does this compound serve as a precursor for Z-selective alkyne synthesis?
Advanced Research Focus
The compound is a key reagent in the Ohira-Bestmann protocol for converting aldehydes to alkynes. It reacts with aldehydes via diazo intermediates under basic conditions (e.g., K₂CO₃), followed by elimination to form terminal alkynes with >90% Z-selectivity . Mechanistic studies reveal that the cyanoethyl group stabilizes the diazo intermediate, while the phosphonate moiety facilitates β-hydride elimination. Competing E2 pathways are suppressed by using polar aprotic solvents (e.g., DMSO) .
What methodologies resolve spectral overlaps in characterizing this compound derivatives?
Advanced Research Focus
In complex mixtures (e.g., Michael adducts), 2D NMR techniques (HSQC, HMBC) clarify assignments. For example, HMBC correlations between the phosphorus atom and distal protons (e.g., cyanoethyl CH₂) confirm connectivity . High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isobaric species, while IR spectroscopy identifies nitrile stretches (~2240 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
How can computational chemistry predict the reactivity of this compound in novel transformations?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions like 1,2-additions or cyclopropanations. For instance, the energy barrier for nucleophilic attack by enolates at the β-position of the phosphonate is ~15 kcal/mol lower than α-attack, rationalizing regioselectivity . Solvent effects (PCM models) and steric parameters (e.g., NBO analysis) further refine predictions .
What are the applications of this compound in synthesizing bioactive heterocycles?
Advanced Research Focus
The compound is a building block for pharmacophores like quinoxalines or thiophene derivatives. For example, it reacts with 2-aminothiophenol to form thieno[2,3-b]phospholes, which exhibit antimicrobial activity . The cyano group enables further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids) . Recent work also explores its use in metal-organic frameworks (MOFs) for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
